N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H15F2N5O2S and its molecular weight is 439.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and experimental findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H15F2N5O2S with a molecular weight of 439.44 g/mol. The compound features a complex structure that incorporates multiple heterocycles which are often associated with biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Various derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results against human cancer cell lines such as HL-60 (human leukemia), A549 (lung cancer), and MCF7 (breast cancer). A study highlighted that certain derivatives demonstrated IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound A | HL-60 | 0.877 |
Compound B | A549 | 8.107 |
N-(3,4-difluorophenyl)-2-(...) | MCF7 | TBD |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that some compounds activate caspases (caspase 3 and 8), which play critical roles in the apoptotic process. This suggests that N-(3,4-difluorophenyl)-2-(...) may also induce apoptosis through similar pathways .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of compounds related to N-(3,4-difluorophenyl)-2-(...) . Research has documented the antibacterial and antifungal activities of similar heterocyclic compounds:
- Antibacterial Activity : Some derivatives have shown efficacy against various bacterial strains. For example, certain pyrido[2,3-d]pyrimidine derivatives demonstrated significant antibacterial properties in vitro .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound C | E. coli | 15 |
Compound D | S. aureus | 18 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of structurally similar compounds:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole-based compounds for their anticancer potential against multiple cell lines. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study focused on the synthesis and screening of new thiazole derivatives against common pathogens. The findings revealed promising antimicrobial activity with low toxicity to normal cells .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O2S/c22-16-7-6-12(8-17(16)23)25-18(29)9-14-11-31-21-26-19-15(20(30)27(14)21)10-24-28(19)13-4-2-1-3-5-13/h1-8,10,14H,9,11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDNWASWSTYBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.